molecular formula C9H17N3O2 B1361417 Morpholin-4-yl-piperazin-1-yl-methanone CAS No. 98834-08-3

Morpholin-4-yl-piperazin-1-yl-methanone

Cat. No. B1361417
CAS RN: 98834-08-3
M. Wt: 199.25 g/mol
InChI Key: QRFWUPFGDJAVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Morpholin-4-yl-piperazin-1-yl-methanone” is a compound that has been studied for its potential applications in the field of medicine . It is known to be a potent and very isoform-selective inhibitor of AKR1C3 .


Synthesis Analysis

The synthesis of “Morpholin-4-yl-piperazin-1-yl-methanone” involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in the formation of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones .


Molecular Structure Analysis

The molecular structure of “Morpholin-4-yl-piperazin-1-yl-methanone” is represented by the InChI code 1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2 . The molecular weight of the compound is 199.25 .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones . These compounds have shown to be potent and very isoform-selective inhibitors of AKR1C3 .


Physical And Chemical Properties Analysis

“Morpholin-4-yl-piperazin-1-yl-methanone” is a solid compound with a molecular weight of 199.25 . It has a boiling point of 85-88 degrees Celsius .

Scientific Research Applications

  • Synthesis and Structural Exploration

    • The compound has been synthesized and evaluated for antiproliferative activity. Its structure was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, which contribute to the molecule's stability (Prasad et al., 2018).
  • Pharmaceutical Development

    • Non-carboxylate morpholino(phenylpiperazin-1-yl)methanones were prepared and shown to be potent and selective inhibitors of AKR1C3, an enzyme of interest for treating leukemia and hormone-related cancers. The study revealed structure-activity relationships and an X-ray structure of the compound in the enzyme's active site (Flanagan et al., 2014).
  • Antitumour and Antiprotozoal Activity

  • Antiviral Study

    • A series of morpholine derivatives showed significant antiviral activity against an avian paramyxovirus, with one of the derivatives demonstrating higher antiviral activity than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018).
  • Enzyme Inhibitory Activity

    • Certain derivatives of the compound were evaluated for enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, revealing significant inhibitory effects and interactions at the enzyme active sites (Cetin et al., 2021).
  • Anticonvulsant Properties

    • New acetamide derivatives of the compound were synthesized and showed promising anticonvulsant properties in animal models, with some derivatives exhibiting significant protection against electrically induced seizures (Kamiński et al., 2011).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

morpholin-4-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFWUPFGDJAVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351437
Record name Morpholin-4-yl-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl-piperazin-1-yl-methanone

CAS RN

98834-08-3
Record name Morpholin-4-yl-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-PIPERAZINYLCARBONYL)MORPHOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-tert-butyloxycarbonylpiperazine (1.0 g, 5.34 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (1.45 mL, 10.68 mmol), followed by 4-morpholinocarbonyl chloride (0.752 mL, 6.4 mmol) in 5 mL of ether were added, and stirred at 0° C. for 1 hour and at room temperature for 2 hours. Solvents were removed and 40 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with brine (30 mL×3) and dried over anhydrous sodium sulfate. After filtered, the filtrate was concentrated in vacuo to yield 1.39 g of N-tert-butyloxycarbonyl-N'-morpholinocarbonyl-piperazine in 87% yield as a solid. MS m/z M+H=300, M+NH4 =317; H1 -NMR (in CDCl3) δ=1.49 (s, 9H, Boc), 3.25 (m, 8H, 4×CH2), 3.52 (m, 4H), 3.65 (m, 4 H). The obtained N-tert-butyloxycarbonyl-N'-morpholinocarbonyl-piperazine (1.38 g, 4.62 mmol) was dissolved in 10 mL of 20% trifluoroacetic acid in methylene chloride and stirred at room temperature for 1 hour. Solvent and trifluoro acetic acid were removed to obtain N-morpholinocarbonylpiperazine trifluoroacetic acid salt in quantitative yield. MS m/z M+H=200, H1 -NMR (in MeOH-d4) δ=3.22 (m, 4H), 3.3 (m, 4H), 3.45 (m, 4H), 3.65 (m, 4H). The obtained N-morpholinocarbonylpiperazine trifluoroacetic acid salt is dissolved in 30 mL of acetonitrile and cooled in an ice bath. Solid sodium bicarbonate is added to the acetonitrile solution and stirred for an additional 2 hours. Solid is filtered off and the filtrate is concentrated in vacuo to yield N-morpholinocarbonylpiperazine. Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-morpholinocarbonylpiperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), 1-morpholinocarbonylpiperazine (1.212 g, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The obtained product (1.0 g) is treated with 48%-HF (4 mL) in 35 mL of acetonitrile in the procedure described in Example 5 to yield the pure title compound.
Name
N-morpholinocarbonylpiperazine trifluoroacetic acid salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.